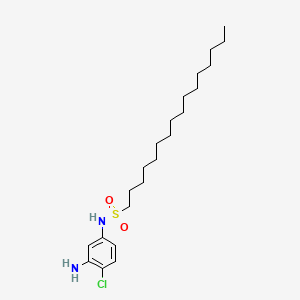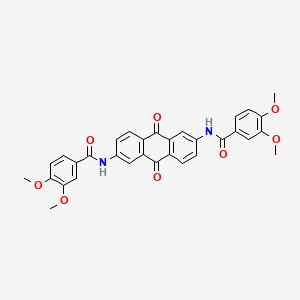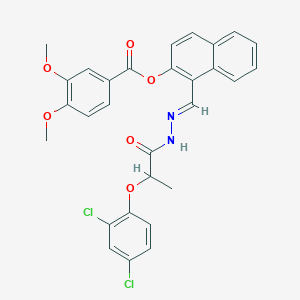
1,4-Methanonaphthalene-5-amine, 1,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Methanonaphthalene-5-amine, 1,4-dihydro- is an organic compound with the molecular formula C11H11N It is a derivative of naphthalene, characterized by the presence of a methano bridge and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene-5-amine, 1,4-dihydro- can be achieved through several synthetic routes. One common method involves the photolysis of 1,4-dihydro-1,4-methanonaphthalene-5,8-diol. This process involves direct photolysis, leading to the formation of tetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene-8,11-diol .
Industrial Production Methods
continuous-flow processes have been developed for similar compounds, such as 5-nitro-1,4-dihydro-1,4-methanonaphthalene . These methods typically involve the use of continuous-flow reactors to ensure safe and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Methanonaphthalene-5-amine, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of substituted naphthalene derivatives.
Scientific Research Applications
1,4-Methanonaphthalene-5-amine, 1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-5-amine, 1,4-dihydro- involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, while the methano bridge and naphthalene core provide structural rigidity and stability. These features enable the compound to interact with specific enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-1,4-methanonaphthalene: A structurally similar compound without the amine group.
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: A diol derivative with additional hydroxyl groups.
5-Nitro-1,4-dihydro-1,4-methanonaphthalene: A nitro-substituted derivative.
Uniqueness
1,4-Methanonaphthalene-5-amine, 1,4-dihydro- is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable target for research and development.
Properties
CAS No. |
61346-80-3 |
|---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraen-3-amine |
InChI |
InChI=1S/C11H11N/c12-10-3-1-2-9-7-4-5-8(6-7)11(9)10/h1-5,7-8H,6,12H2 |
InChI Key |
RRCPJARHHBDAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C2C=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


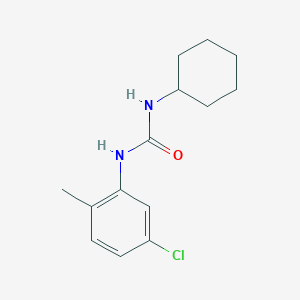
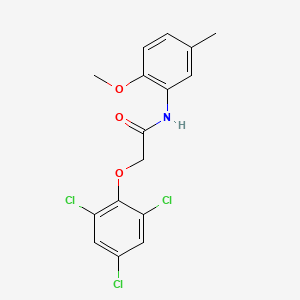

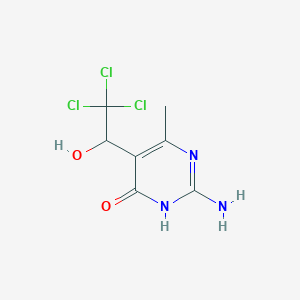
![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)
